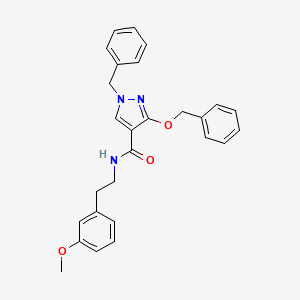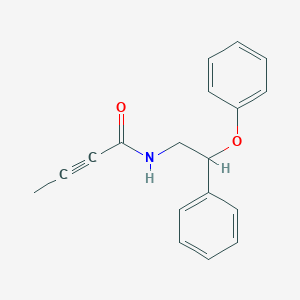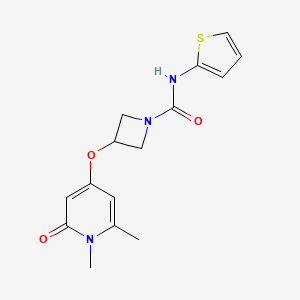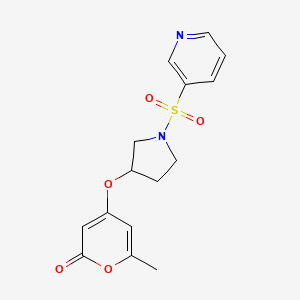![molecular formula C17H23Cl2N3O3 B2676041 4-{[2-(2,4-dichlorophenoxy)acetamido]methyl}-N,N-dimethylpiperidine-1-carboxamide CAS No. 2097867-18-8](/img/structure/B2676041.png)
4-{[2-(2,4-dichlorophenoxy)acetamido]methyl}-N,N-dimethylpiperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of 2-(2,4-dichlorophenoxy)acetic acid . It has a molecular formula of C17H23Cl2N3O3 and a molecular weight of 388.29.
Synthesis Analysis
The synthesis of this compound and its derivatives involves the addition of aromatic amines to 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-isothiocyanatoethyl)acetamide . The target products were obtained in yields ranging from 58% to 72% .Molecular Structure Analysis
The structure of the synthesized compounds was confirmed through 1H and 13C NMR spectroscopy data . For example, one of the compounds was found to have the following NMR data: 1H NMR: δ 9.87 (s, 1H, NH), 8.91 (br. s, 1H, NH), 8.06 (br. s, 1H, NH), 7.61 (s, 1H, H arom.), 7.42–7.34 (m, 2H, H arom.), 7.15 (d, J = 7.8 Hz, 1H, H arom.), 7.04–7.00 (m, 3H, 2H arom. + CH), 4.77 (dd, 2J = 15.2, 15.7 Hz, 2H, CH 2), 2.25 (s, 3H, CH 3), 2.14 (s, 3H, CH 3). 13C NMR: δ 181.9 (C=S), 166.7 (C=O), 152.3, 136.5, 135.4, 131.4, 130.4, 129.4, 128.1, 128.0, 127.6, 125.4, 122.6, 115.8 (C arom.), 101.6 (CCl 3), 69.7 (CH), 67.8 (CH 2), 20.5 (CH 3), 17.2 (CH 3) .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are based on the addition of aromatic amines to 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-isothiocyanatoethyl)acetamide .Physical And Chemical Properties Analysis
The synthesized compounds appear as pale yellow crystals . One of the compounds had a yield of 68% (3.60 g), a melting point of 188–190 °C (MeCN), and an Rf value of 0.77 .Wissenschaftliche Forschungsanwendungen
Organic Synthesis Methodologies
Research has investigated the synthesis routes and chemical properties of compounds structurally related to 4-{[2-(2,4-dichlorophenoxy)acetamido]methyl}-N,N-dimethylpiperidine-1-carboxamide. For instance, the study by Albert and Trotter (1979) explores the condensation reactions of 4-amino-1,2,3-triazole-5-carboxamides with various acetamides to produce 2-substituted 8-azapurin-6-ones, showcasing the versatility of these compounds in organic synthesis (Albert & Trotter, 1979). Similarly, Troxler and Weber (1974) reported on the synthesis of Pyrimido[1,2‐a]benzimidazoles through the reaction of 2-aminobenzimidazole with dimethyl acetylenedicarboxylate, indicating the potential for creating complex heterocyclic structures from simple carboxamide derivatives (Troxler & Weber, 1974).
Material Science Applications
In the realm of materials science, Chang and Liou (2008) developed novel aromatic polyamides with pendant 4,4′-dimethoxy-substituted triphenylamine (TPA) units derived from a dicarboxylic acid monomer related to the queried compound, highlighting the potential of such derivatives in creating electrochromic materials with excellent thermal stability and cyclic stability of electrochromism (Chang & Liou, 2008).
Wirkmechanismus
The synthesized compounds are potential anti-inflammatory agents capable of selectively inhibiting the COX-2 enzyme . Molecular docking studies with COX-2 showed that the structures of the synthesized compounds effectively interact with the active site of COX-2 and surpass 2-(2,4-dichlorophenoxy)acetic acid in terms of the strength of the complex formed with this enzyme .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-[[[2-(2,4-dichlorophenoxy)acetyl]amino]methyl]-N,N-dimethylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23Cl2N3O3/c1-21(2)17(24)22-7-5-12(6-8-22)10-20-16(23)11-25-15-4-3-13(18)9-14(15)19/h3-4,9,12H,5-8,10-11H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUMHXUVETBQMGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCC(CC1)CNC(=O)COC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[2-(2,4-dichlorophenoxy)acetamido]methyl}-N,N-dimethylpiperidine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-isopropyl-3-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2675958.png)




![7-[3-(Benzooxazol-2-ylsulfanyl)-propyl]-3-methyl-8-pyrrolidin-1-yl-3,7-dihydro-purine-2,6-dione](/img/structure/B2675969.png)
![2,2-Difluoro-2-(3-formylphenoxy)-N-[(2-piperidin-1-ylpyridin-3-yl)methyl]acetamide](/img/structure/B2675970.png)


![3-chloro-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2675973.png)
![4-[2-(Dimethylamino)ethoxy]-2-fluoroaniline](/img/structure/B2675974.png)


